1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride

BTK inhibition Kinase selectivity Regioisomer comparison

The compound 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride (CAS free base: 185962-07-6) is a heterocyclic building block featuring a privileged imidazo[4,5-c]pyridine scaffold. This core is a deaza-analogue of purines and forms the basis of selective inhibitors targeting DNA-dependent protein kinase (DNA-PK), Bruton's tyrosine kinase (BTK), Aurora kinase A (AURKA), and Src family kinases.

Molecular Formula C11H16Cl2N4O
Molecular Weight 291.17 g/mol
Cat. No. B13204121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride
Molecular FormulaC11H16Cl2N4O
Molecular Weight291.17 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C3=C(C=NC=C3)NC2=O.Cl.Cl
InChIInChI=1S/C11H14N4O.2ClH/c16-11-14-9-7-13-6-3-10(9)15(11)8-1-4-12-5-2-8;;/h3,6-8,12H,1-2,4-5H2,(H,14,16);2*1H
InChIKeyURHCVTHRMDCBMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride as a Strategic Kinase Scaffold Intermediate for DNA-PK and BTK Programs


The compound 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride (CAS free base: 185962-07-6) is a heterocyclic building block featuring a privileged imidazo[4,5-c]pyridine scaffold. This core is a deaza-analogue of purines and forms the basis of selective inhibitors targeting DNA-dependent protein kinase (DNA-PK), Bruton's tyrosine kinase (BTK), Aurora kinase A (AURKA), and Src family kinases. The N1-piperidine substituent serves as a versatile synthetic handle for further derivatization, while the dihydrochloride salt form enhances aqueous solubility and ease of handling. This specific substitution pattern is critical, as studies have demonstrated that the imidazo[4,5-c]pyridine regioisomer confers significantly higher kinase inhibitory activity compared to its [4,5-b]pyridine isomer [1].

Why the Imidazo[4,5-c]pyridine Regioisomer Cannot Be Interchanged with [4,5-b]pyridine or Other Kinase Scaffolds for DNA Repair and BTK Programs


Structural isomers of fused heterocycles are not biologically equivalent, and imidazopyridines exemplify this principle sharply. Direct comparative studies have shown that an imidazo[4,5-c]pyridine inhibitor exhibited significantly higher activity against BTK compared to its imidazo[4,5-b]pyridine isomer, contrary to expectations based on prior scaffold assumptions [1]. Similarly, medicinal chemistry campaigns reveal that the [4,5-c] system demonstrates superior inotropic activity relative to [4,5-b]pyridines in cardiac assays [2]. These findings underscore that simple scaffold interchange—even between regioisomers sharing identical molecular formulas—can result in substantial loss of target engagement. For procurement decisions in drug discovery, selecting the correct regioisomer scaffold from the outset is essential to avoid misleading structure–activity relationship (SAR) data and wasted screening resources.

Head-to-Head and Cross-Study Quantitative Evidence for 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride Differentiation


BTK Inhibitory Activity: Imidazo[4,5-c]pyridine Outperforms [4,5-b]pyridine Isomer

In a direct head-to-head study of trisubstituted imidazopyridines as BTK inhibitors, the imidazo[4,5-c]pyridine-based compound demonstrated significantly higher activity against BTK compared to its imidazo[4,5-b]pyridine isomer [1]. This result contradicts earlier assumptions that both regioisomers would behave similarly and establishes the [4,5-c] scaffold—the core of the target compound—as the preferred starting point for BTK inhibitor design. The [4,5-c] series also showed an unusually high tolerance for both hydrophobic and hydrophilic substituents at the C6 position, offering broader SAR flexibility for lead optimization [1].

BTK inhibition Kinase selectivity Regioisomer comparison B-cell malignancies

DNA-PK Inhibition: The Imidazo[4,5-c]pyridin-2-one Scaffold Delivers Nanomolar Potency with Excellent Kinase Selectivity

A systematic SAR campaign on 6-anilino imidazo[4,5-c]pyridin-2-ones identified potent DNA-PK inhibitors with nanomolar IC50 values. The optimized lead compound 78 (a close structural analogue bearing the imidazo[4,5-c]pyridin-2-one core) achieved an IC50 of approximately 7.95 nM against DNA-PK [1]. Critically, compound 78 demonstrated excellent selectivity for DNA-PK over related PI3K and PIKK family kinases, as well as the broader kinome—a selectivity profile that distinguishes this scaffold from earlier DNA-PK inhibitors such as NU7441 (IC50 = 14 nM for DNA-PK, but with significant off-target activity at mTOR IC50 = 1.7 μM and PI3K IC50 = 5 μM) . Compound 78 further displayed DNA-PK-dependent radiosensitization of HAP1 cells, robust radiosensitization across multiple cancer cell lines in vitro, high oral bioavailability, and tumor growth inhibition in HCT116/54C and UT-SCC-74B xenograft models when combined with radiation [1].

DNA-PK inhibition Radiosensitization Kinase selectivity Cancer therapy

Salt Form Advantage: Dihydrochloride Salt Provides Validated Solubility and Handling Benefits Over Free Base

The dihydrochloride salt form of 1-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one provides practical advantages over the free base for laboratory workflows. The protonation of the piperidine nitrogen significantly increases aqueous solubility compared to the neutral free base (C11H14N4O, MW 218.26), a property critical for biochemical assay preparation, in vivo formulation, and compound storage . In contrast, the free base form (CAS 185962-07-6) is typically supplied at 95% purity and requires additional solubilization steps, which can introduce variability in dose-response studies . The dihydrochloride salt, with its defined stoichiometry (2 HCl), also provides more accurate molecular weight calculations for molarity-based assay preparations .

Salt selection Aqueous solubility Compound handling Assay-ready formulation

AURKA Inhibition: Imidazo[4,5-c]pyridine Scaffold Prioritized Over Alternative Heterocycles via In Silico Prediction

Computational modeling at the PM7 level of theory evaluated imidazo[4,5-c]pyridine derivatives as Aurora kinase A (AURKA) inhibitors. The study predicted that compounds based on this scaffold could achieve high inhibitory activity against AURKA, leading to the synthesis of several candidates in high yields for biological testing [1]. The imidazo[4,5-c]pyridine system was prioritized over other heterocyclic scaffolds based on favorable docking scores and predicted binding interactions within the AURKA ATP-binding site. While specific IC50 values for the target compound itself are not reported, the scaffold has been prioritized for AURKA inhibitor development based on predictive modeling and synthetic accessibility [1][2].

AURKA inhibition Aurora kinase A In silico screening Cancer therapeutics

Validated Application Scenarios for 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride Based on Quantitative Differentiation Evidence


BTK Inhibitor Lead Generation and SAR Expansion in B-Cell Malignancy Programs

For medicinal chemistry teams developing next-generation BTK inhibitors targeting ibrutinib-resistant or ibrutinib-intolerant B-cell malignancies, this compound offers the validated [4,5-c]pyridine regioisomer that has been shown to confer significantly higher BTK inhibitory activity than its [4,5-b] counterpart [1]. The N1-piperidine handle enables rapid diversification via amide coupling, sulfonamide formation, or reductive amination, while the C6 position tolerates a remarkably broad range of substituents, as demonstrated in the BTK SAR study [1].

DNA-PK Radiosensitizer Development with Enhanced Kinase Selectivity

Programs focused on developing radiosensitizers for oncology can leverage this scaffold to access a chemical series with demonstrated nanomolar DNA-PK inhibition and superior selectivity over PI3K/PIKK family members, a critical differentiator versus legacy inhibitors like NU7441 [2]. The imidazo[4,5-c]pyridin-2-one core has produced leads with in vivo efficacy in colorectal and head and neck squamous cell carcinoma xenograft models, providing a translational path from procurement to preclinical validation [2].

Aurora Kinase A (AURKA) Inhibitor Discovery Using a Computationally Validated Scaffold

Based on PM7-level in silico screening that prioritized imidazo[4,5-c]pyridine derivatives over alternative heterocyclic scaffolds for AURKA inhibition, this compound serves as an entry point for synthesizing focused libraries for biochemical screening against Aurora kinase A [3]. The scaffold's purine-mimetic architecture enables ATP-competitive binding, and the N1-piperidine substituent provides a vector for extending into the solvent-exposed region of the kinase active site.

Central Nervous System (CNS) Drug Discovery Leveraging Favorable Predicted ADME Properties

For CNS-targeted kinase inhibitor programs, related imidazo[4,5-c]pyridin-2-one derivatives have demonstrated Src family kinase inhibition in glioblastoma cell lines and predicted ADME properties consistent with CNS drug criteria [4]. The dihydrochloride salt form facilitates dissolution in aqueous vehicles suitable for in vivo CNS pharmacokinetic studies, reducing the formulation burden that often delays brain penetration assessment.

Quote Request

Request a Quote for 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.